

## AZD-8055 Application Notes and Protocols for In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of **AZD-8055**, a potent and selective dual mTORC1 and mTORC2 inhibitor, in preclinical in vivo mouse models. The information is intended to guide researchers in designing and executing robust studies to evaluate the anti-tumor efficacy of **AZD-8055**.

#### **Mechanism of Action**

AZD-8055 is an ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1] It targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which are crucial regulators of cell growth, proliferation, survival, and metabolism.[1][2] By inhibiting both complexes, AZD-8055 can overcome the feedback activation of Akt signaling often observed with mTORC1-specific inhibitors like rapamycin.[2][3] The inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, 4E-BP1 and S6K1, resulting in reduced protein synthesis and cell cycle arrest.[4][5] The inhibition of mTORC2 prevents the phosphorylation and activation of Akt at Serine 473, further contributing to the anti-proliferative and pro-apoptotic effects of the compound.[3][5]

#### mTOR Signaling Pathway Inhibition by AZD-8055





Click to download full resolution via product page

Caption: Inhibition of mTORC1 and mTORC2 by AZD-8055.

## In Vivo Efficacy Data



AZD-8055 has demonstrated significant dose-dependent anti-tumor activity in a variety of human tumor xenograft models in mice. The route of administration is typically oral gavage.[1] [3]

# Table 1: Dose-Dependent Tumor Growth Inhibition with AZD-8055



| Xenograft<br>Model                                    | Dosage<br>(mg/kg)    | Dosing<br>Schedule   | Duration | Tumor<br>Growth<br>Inhibition<br>(%)     | Reference |
|-------------------------------------------------------|----------------------|----------------------|----------|------------------------------------------|-----------|
| U87-MG<br>(Glioblastoma<br>)                          | 2.5                  | Twice Daily<br>(BID) | 10 days  | 33                                       | [1][3]    |
| 5                                                     | Twice Daily<br>(BID) | 10 days              | 48       | [1][3]                                   |           |
| 10                                                    | Twice Daily<br>(BID) | 10 days              | 77       | [1][3]                                   | -         |
| 10                                                    | Once Daily<br>(QD)   | 10 days              | 57       | [1]                                      | -         |
| 20                                                    | Once Daily<br>(QD)   | 10 days              | 85       | [1]                                      |           |
| A549 (Lung<br>Cancer)                                 | 2.5                  | Twice Daily<br>(BID) | -        | 44                                       | [3][6]    |
| 5                                                     | Twice Daily<br>(BID) | -                    | 55       | [3][6]                                   |           |
| 10                                                    | Twice Daily<br>(BID) | -                    | 93       | [3][6]                                   |           |
| 10                                                    | Once Daily<br>(QD)   | 21 days              | 50       | [7]                                      |           |
| 20                                                    | Once Daily<br>(QD)   | 21 days              | 75       | [7]                                      |           |
| Various Xenografts (Breast, Colon, Prostate, Uterine) | 10                   | Twice Daily<br>(BID) | -        | Significant<br>Inhibition/Reg<br>ression | [3][6]    |



| Once Daily  Once Daily  (QD)  Significant  Inhibition/Reg [3][6]  ression |
|---------------------------------------------------------------------------|
|---------------------------------------------------------------------------|

#### **Pharmacokinetics**

Pharmacokinetic studies in mice have shown that **AZD-8055** is rapidly absorbed following oral administration.[8]

Table 2: Pharmacokinetic Parameters of AZD-8055 in

**Mice** 

| Parameter                            | Value             | Conditions               | Reference |
|--------------------------------------|-------------------|--------------------------|-----------|
| Tmax (Time to maximum concentration) | ~0.25 - 0.5 hours | Single oral or i.p. dose | [8][9]    |
| Half-life (t1/2)                     | ~2 hours          | Single oral dose         | [8]       |

# **Experimental Protocols**

#### **AZD-8055** Formulation for Oral Administration

Two common formulations for administering **AZD-8055** to mice via oral gavage are provided below.

Formulation 1: Captisol-based[3]

- Dissolve AZD-8055 in Captisol (a modified cyclodextrin).
- Dilute the solution to a final Captisol concentration of 30% (w/v) with sterile water.
- The final drug concentration should be calculated based on the desired dosage and an administration volume of 0.1 mL per 10 g of body weight.

Formulation 2: HPMC/Tween 80-based[7][10]



- Prepare a vehicle solution of 0.5% hydroxypropylmethylcellulose (HPMC) and 0.1% Tween 80 in sterile water.
- Add the required amount of AZD-8055 powder to the vehicle.
- Sonicate the suspension and stir overnight to ensure homogeneity.
- Administer a volume of 0.1 mL per 10 g of body weight.

#### In Vivo Xenograft Study Protocol

This protocol outlines a general workflow for assessing the anti-tumor efficacy of **AZD-8055** in a subcutaneous xenograft mouse model.





Click to download full resolution via product page

Caption: General experimental workflow for an in vivo xenograft study.



#### **Detailed Steps:**

- Animal Models: Use immunodeficient mice (e.g., nude or SCID) for human tumor xenografts.
   [3][11] All animal procedures should be approved by the institution's animal care and use committee.
- Tumor Cell Implantation: Inject tumor cells (e.g., 1-10 million cells in sterile PBS or Matrigel) subcutaneously into the flank of each mouse.[7]
- Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
- Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Drug Administration: Administer **AZD-8055** or vehicle control via oral gavage at the desired dose and schedule (e.g., once or twice daily).[3]
- Monitoring: Continue to monitor tumor volume and body weight throughout the study to assess efficacy and toxicity.
- Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and collect tumors and other tissues for further analysis.
- Pharmacodynamic Analysis: To confirm target engagement, tumors can be collected at specific time points after the final dose for analysis of downstream mTOR pathway markers (e.g., p-Akt, p-S6) by Western blot or immunohistochemistry.[3]

#### **Pharmacodynamic Analysis Protocol**

- Tissue Collection: Euthanize mice at various time points after a single or final dose of **AZD-8055** (e.g., 20 minutes, 1, 8, 16, 24 hours).[3] Immediately excise tumors and snap-freeze them in liquid nitrogen or place them in a suitable lysis buffer.
- Protein Extraction: Homogenize the tumor tissue and extract total protein using a standard lysis buffer containing protease and phosphatase inhibitors.
- Western Blotting:



- Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane and probe with primary antibodies against total and phosphorylated forms of mTOR pathway proteins (e.g., Akt, S6, 4E-BP1).
- Incubate with a corresponding secondary antibody and visualize the protein bands using an appropriate detection system.
- Quantify band intensities to determine the extent of target inhibition.

### Safety and Tolerability

In preclinical mouse studies, **AZD-8055** has been generally well-tolerated at efficacious doses. [1] However, as with any therapeutic agent, it is important to monitor for signs of toxicity, such as weight loss, changes in behavior, or other adverse effects. In some pediatric preclinical models, toxicity was observed, highlighting the importance of careful monitoring in different genetic contexts.[11] A transient, modest increase in blood glucose has also been noted in mice treated with **AZD-8055**.[3]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. AZD8055 [openinnovation.astrazeneca.com]
- 2. portlandpress.com [portlandpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mTOR inhibitor AZD8055 inhibits proliferation and induces apoptosis in laryngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. AZD8055 | mTOR inhibitor | CAS 1009298-09-2 | Buy AZD8055 from Supplier InvivoChem [invivochem.com]



- 8. Adenosine triphosphate-competitive mTOR inhibitors: a new class of immunosuppressive agents that inhibit allograft rejection PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety, tolerability, pharmacokinetics and pharmacodynamics of AZD8055 in advanced solid tumours and lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mTOR kinase inhibitor AZD8055 enhances the immunotherapeutic activity of an agonist CD40 antibody in cancer treatment PMC [pmc.ncbi.nlm.nih.gov]
- 11. Initial Testing (Stage 1) of the mTOR Kinase Inhibitor AZD8055 by the Pediatric Preclinical Testing Program PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AZD-8055 Application Notes and Protocols for In Vivo Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683969#azd-8055-dosage-for-in-vivo-mouse-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com